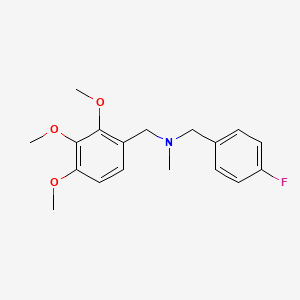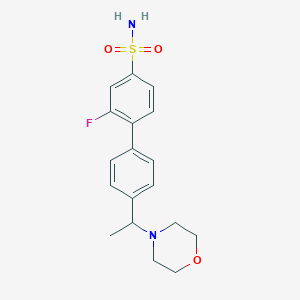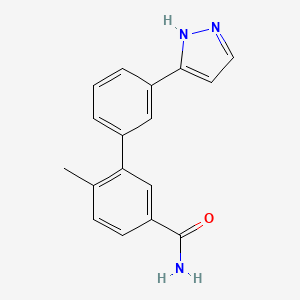
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate
Overview
Description
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is a chemical compound that has gained interest in scientific research due to its potential as a pharmaceutical intermediate. This compound is a derivative of benzylamine, which has been found to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is not fully understood. However, it has been suggested that its anti-tumor activity may be related to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is important for maintaining tissue homeostasis and preventing the growth of abnormal cells. (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may also have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate have not been extensively studied. However, it has been reported to have cytotoxic effects on cancer cells, reducing their viability and inducing apoptosis. It has also been found to reduce the production of inflammatory cytokines in vitro. These effects suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is its potential as a pharmaceutical intermediate. Its anti-tumor and anti-inflammatory activities make it a promising candidate for further drug development. However, one limitation of this compound is its low yield during synthesis. This may make it difficult to produce large quantities for extensive studies.
Future Directions
There are several future directions for the study of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate. Firstly, further studies are needed to fully understand its mechanism of action, particularly in relation to its anti-tumor and anti-inflammatory activities. Secondly, more extensive studies are needed to determine its biochemical and physiological effects in vivo. Thirdly, the potential of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate as a therapeutic agent for cancer and inflammatory diseases should be further explored. Finally, more efficient synthesis methods should be developed to increase the yield of this compound and allow for larger scale studies.
Scientific Research Applications
(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate has been studied for its potential use as a pharmaceutical intermediate. It has been reported to have anti-tumor activity in vitro, showing inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Additionally, it has been found to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. These findings suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-20(11-13-5-8-15(19)9-6-13)12-14-7-10-16(21-2)18(23-4)17(14)22-3/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCONBRGBDCTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide](/img/structure/B4260972.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)

![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![2-{1-cyclohexyl-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4261080.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4261084.png)